![molecular formula C16H26O8 B2809634 Jasminoside B CAS No. 214125-04-9](/img/structure/B2809634.png)
Jasminoside B
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Overview
Description
Jasminoside B is a natural compound with immunosuppressive activity . It is one of the phytochemicals found in the fruits of Gardenia jasminoides Ellis .
Molecular Structure Analysis
Jasminoside B has a molecular formula of C16H26O8 and a molecular weight of 346.37 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Jasminoside B has a molecular formula of C16H26O8 and a molecular weight of 346.37 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
- Jasminoside B exhibits antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Antioxidants help neutralize free radicals, reducing the risk of chronic diseases .
- Jasminoside B has been investigated for its effects on glycolipid metabolism. In a study, an extract from Gardenia jasminoides Ellis attenuated high-fat diet-induced glycolipid metabolism disorder in rats. It achieved this by targeting gut microbiota and modulating the TLR4/Myd88/NF-κB pathway. The extract reduced fasting blood glucose, total cholesterol (TC), and triglyceride (TG) levels while increasing high-density lipoprotein cholesterol (HDL-C) levels. Additionally, it enhanced liver antioxidative capacity .
- Jasminoside B affects the composition and structure of gut microbiota. It reduces the ratio of Firmicutes/Bacteroidota and influences genera related to glycolipid metabolism, such as Akkermansia, Ligilactobacillus, Lactobacillus, and Bacteroides .
- The same study found that Jasminoside B demonstrated hepatoprotective effects by enhancing liver antioxidative capacity. It upregulated superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing reactive oxygen species (ROS) .
- Jasminoside B is part of a group of pyronane-type monocyclic monoterpenoids isolated from Gardenia jasminoides Ellis fruit. These compounds contribute to the plant’s medicinal properties .
- Gardenia jasminoides Ellis has been used in TCM for thousands of years. Its fruits contain iridoids, pigments, organic acids, and flavonoids, including Jasminoside B. These compounds play a role in heat-clearing and detoxification .
Antioxidant Properties
Metabolic Regulation
Gut Microbiota Modulation
Hepatoprotective Properties
Phytochemical Profiling
Traditional Chinese Medicine (TCM)
Mechanism of Action
Target of Action
Jasminoside B is a natural compound with immunosuppressive activity . It is an iridoid glycoside that is primarily found in the Gardenia jasminoides plant .
Mode of Action
Jasminoside B interacts with its target, α-glucosidase, through six hydrogen bonds interacting with amino acids residues (Arg102, Tyr104, Gly241, Arg103, Asn476) of α-glucosidase with a binding affinity of 7.3 kcal/mol . This interaction can lead to changes in the function of α-glucosidase, potentially influencing the breakdown of carbohydrates in the body.
Biochemical Pathways
It is known that gardenia jasminoides, the plant from which jasminoside b is derived, can affect glycolipid metabolism . It targets the gut microbiota and the TLR4/Myd88/NF-κB pathway , which plays a crucial role in immune and inflammatory responses.
Pharmacokinetics
It is known that jasminoside b is insoluble in water but soluble in organic solvents such as ethanol and chloroform . These properties can influence the bioavailability of Jasminoside B in the body.
Result of Action
Jasminoside B exhibits strong antioxidant and enzyme inhibition activities . It has been found to increase glucose uptake in insulin-resistant HepG2 cells , indicating potential anti-diabetic activity. Furthermore, it has been suggested to have hepatoprotective properties .
Action Environment
The action, efficacy, and stability of Jasminoside B can be influenced by various environmental factors. For instance, the metabolic profile of Gardenia jasminoides, the plant from which Jasminoside B is derived, can vary based on genetic and environmental factors . Therefore, the concentration and efficacy of Jasminoside B can potentially be influenced by the growing conditions of the plant.
Safety and Hazards
properties
IUPAC Name |
(4S)-4-(hydroxymethyl)-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3/t10-,11-,12-,13+,14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRXLXOCHNGHBC-PLJUSGQGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C=C([C@H]1CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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